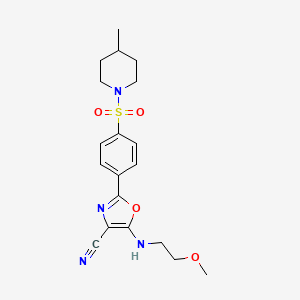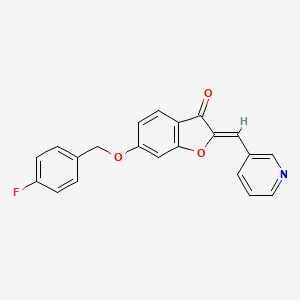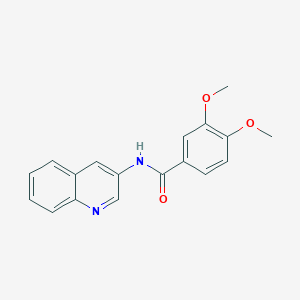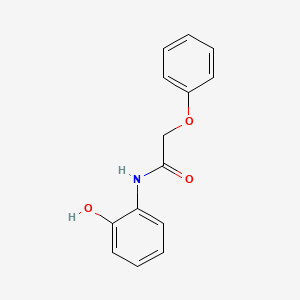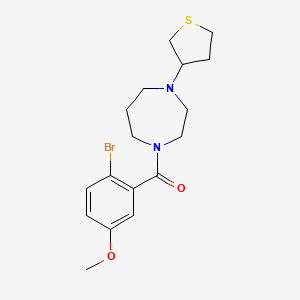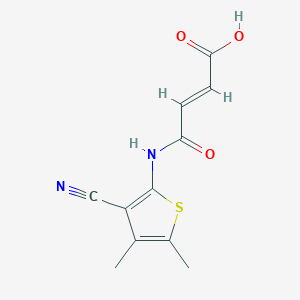
(E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid, also known as CDMT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has also been shown to inhibit the activity of bacterial enzymes involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.
Biochemical and Physiological Effects:
(E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacteria. (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has also been shown to have antioxidant properties and to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid in lab experiments is its versatility. It can be used in a wide range of assays, including cell-based assays, enzyme assays, and fluorescence assays. (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is also relatively easy to synthesize and is commercially available. However, one limitation of using (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is its potential toxicity. It has been shown to be cytotoxic at high concentrations and may cause adverse effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid. One area of research is the development of novel (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid. Additionally, the use of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid as a fluorescent probe for the detection of metal ions in biological systems is an area of active research. Finally, the potential use of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections is an area of ongoing investigation.
Conclusion:
In conclusion, (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities and has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Although (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has some limitations, its versatility and potential therapeutic applications make it a promising compound for further investigation.
Synthesemethoden
The synthesis of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid involves the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with ethyl acetoacetate in the presence of acetic anhydride and pyridine. The resulting product is then treated with hydrochloric acid to obtain (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid as a yellow solid.
Wissenschaftliche Forschungsanwendungen
(E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
(E)-4-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-7(2)17-11(8(6)5-12)13-9(14)3-4-10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBVVJQMUUACRY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2883817.png)
![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)
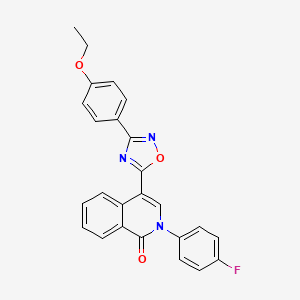
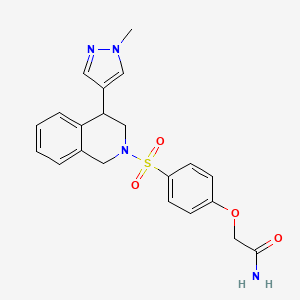
![3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one](/img/structure/B2883821.png)
![4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B2883822.png)
